6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
6-methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
InChI |
InChI=1S/C7H11N3/c1-5-2-6-7(3-8-5)10-4-9-6/h4-5,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
YCOVRCITPNPDDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)NC=N2 |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Approaches
One of the traditional routes to synthesize imidazo[4,5-c]pyridine derivatives involves the cyclization of appropriately substituted diamines with aldehydes or carboxylic acids. This approach typically proceeds via condensation followed by ring closure to form the fused heterocycle.
- For example, pyridine-2,3-diamines can be reacted with aldehydes under acidic or neutral conditions to afford the imidazo ring via heterocyclization.
- Reduction of nitro-substituted pyridines to diamines is often a preliminary step, achievable with reducing agents such as zinc in acidic media (Zn/HCl), which significantly shortens reaction times and improves yields compared to Zn/AcOH systems.
One-Pot Tandem Synthesis via SNAr–Reduction–Cyclization
A modern and efficient method involves a one-pot tandem process that combines nucleophilic aromatic substitution (SNAr), reduction, and heterocyclization steps without isolating intermediates:
- Starting from 2-chloro-3-nitropyridine, the SNAr reaction with primary amines in a water-isopropanol (H2O-IPA) solvent system at 80 °C leads to N-substituted intermediates.
- These intermediates are then reduced in situ using zinc dust and concentrated HCl to form pyridine-2,3-diamines.
- Subsequent treatment with aldehydes in the same solvent system promotes cyclization to yield 1,2-disubstituted imidazo[4,5-c]pyridines in excellent yields (up to 90%).
This method benefits from green chemistry principles by using aqueous-alcoholic solvents and avoiding isolation of intermediates, thus streamlining the synthesis.
Catalytic Cyclization and Functionalization
Other synthetic strategies involve catalytic cyclization techniques:
- Lewis acid catalysis (e.g., Bi(OTf)3) combined with acid catalysts such as p-toluenesulfonic acid (p-TsOH) can promote the formation of imidazo[1,5-a]pyridine analogs via carbocation intermediates attacked by nitriles, followed by intramolecular cyclization and rearomatization.
- While this method specifically targets imidazo[1,5-a]pyridines, similar catalytic principles can be adapted for imidazo[4,5-c]pyridine systems by selecting appropriate substrates and reaction conditions.
Metal-Catalyzed Cross-Coupling and Cyclization
- Pd- or Cu-catalyzed cyclization of 2-halo-3-acylaminopyridines with amines has been employed to construct imidazo fused pyridines, involving N–C–N–C bond formation.
- These methods allow for regioselective synthesis and functional group tolerance, expanding the scope of accessible derivatives.
Comparative Data Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Classical Cyclization | Pyridine-2,3-diamines + aldehydes, acid catalyst | Simple, well-established | Longer reaction times (up to 2 days) | 70–90 |
| One-Pot SNAr–Reduction–Cyclization | 2-chloro-3-nitropyridine, amines, Zn/HCl, aldehydes, H2O-IPA | Green solvent system, no isolation, short reaction times | Requires nitro-substituted precursors | Up to 90 |
| Lewis Acid Catalysis | Bi(OTf)3, p-TsOH, nitriles, DCE, 150 °C | High efficiency, catalytic | High temperature, specific substrates | 75–95 |
| Metal-Catalyzed Cross-Coupling | Pd or Cu catalysts, 2-halo-3-acylaminopyridines | Regioselective, functional group tolerance | Requires expensive catalysts | 60–85 |
Detailed Experimental Notes and Findings
- The reduction of nitro groups to diamines using Zn/HCl in H2O-IPA drastically reduces reaction time from hours to minutes, improving throughput and yield.
- H2O-IPA solvent system is crucial in the one-pot tandem method, facilitating SNAr, reduction, and cyclization steps efficiently. Polar protic solvents like methanol or ethanol also give good yields but less than H2O-IPA, while aprotic solvents are less effective.
- The heterocyclization step likely proceeds via imine or immonium intermediates, as supported by time-dependent ^1H NMR studies showing disappearance of aldehyde signals and formation of cyclized intermediates prior to aromatization.
- Catalytic methods using Bi(OTf)3 and p-TsOH enable formation of imidazo derivatives through carbocation intermediates, expanding the synthetic toolbox for related fused heterocycles.
Summary and Outlook
The preparation of this compound can be achieved through multiple synthetic routes:
- Classical condensation of diamines with aldehydes.
- Modern one-pot tandem SNAr–reduction–cyclization providing efficient, green, and high-yielding synthesis.
- Catalytic cyclization using Lewis acids or metal catalysts offering regioselectivity and functional group compatibility.
These methods provide a versatile platform for synthesizing this compound and its derivatives, facilitating further research and application in pharmaceuticals and materials science.
Chemical Reactions Analysis
Types of Reactions
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated imidazole or pyridine rings.
Substitution: Alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The biological activity of 6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is primarily due to its ability to interact with various molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Fusion Position
Imidazo[4,5-c]pyridines differ from other imidazopyridine isomers (e.g., imidazo[4,5-b]pyridine, imidazo[1,2-a]pyridine) in the position of fusion between the imidazole and pyridine rings. This positional isomerism critically impacts target selectivity and binding affinity:
- Imidazo[4,5-c]pyridine : Exhibits high tolerance for substitutions at C6 (e.g., methyl, phenyl groups) while maintaining BTK inhibitory activity .
- Imidazo[4,5-b]pyridine : Less active against BTK compared to the [4,5-c] isomer, as shown in kinase inhibitor studies .
- Imidazo[1,2-a]pyridine : Widely used clinically (e.g., Zolpidem) but lacks the BRD4-binding capability of imidazo[4,5-c]pyridine derivatives like I-BET151 .
Table 1: Structural Comparison of Key Imidazopyridine Derivatives
Pharmacological Activity
Kinase Inhibition
- BTK Inhibition : Imidazo[4,5-c]pyridine derivatives demonstrate superior BTK inhibition compared to imidazo[4,5-b]pyridines. For instance, trisubstituted imidazo[4,5-c]pyridines showed enhanced potency in suppressing B-cell receptor signaling in Ramos cells .
- BET Inhibition: The 1H-imidazo[4,5-c]quinoline core in I-BET151 binds BRD4 via hydrophobic interactions in the ZA channel and hydrogen bonds with Asn140. Scaffold modifications (e.g., γ-carboline substitution) further improved BRD4 affinity .
Cathepsin Inhibition
6-Phenyl-imidazo[4,5-c]pyridine-4-carbonitrile derivatives () exhibit potent cathepsin inhibition, with SAR studies highlighting the importance of C6-phenyl and C4-cyano groups for activity against osteoporosis and inflammation .
Table 2: Pharmacokinetic Comparison
| Compound | MW | logP | BBB Penetration (logPS) | Acute Toxicity (logLC50) |
|---|---|---|---|---|
| 6-Methyl-imidazo[4,5-c]pyr | ~180 | 1.2 | -1.5 | -0.2 (Low) |
| 4-Fluorophenyl-imidazo[4,5-c]pyr | 233 | 2.8 | -2.8 | -0.5 (Moderate) |
| Imidazo[1,2-a]pyridine | ~160 | 1.5 | -1.0 | -0.3 (Low) |
Biological Activity
6-Methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C7H8N4
- Molecular Weight : 148.17 g/mol
- CAS Number : 2731007-58-0
- Structure : Contains a fused imidazo-pyridine ring system which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[4,5-c]pyridine derivatives. For instance, a structure-activity relationship (SAR) study indicated that modifications to the imidazo ring can enhance cytotoxicity against various cancer cell lines.
Key Findings:
- In vitro Studies : Compounds exhibited significant growth inhibition in lung cancer and breast cancer cell lines.
- In vivo Studies : Certain derivatives demonstrated reduced tumor volume in xenograft models without notable toxicity at therapeutic doses.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Adenosine Receptor Modulation : Some derivatives have been shown to interact with adenosine receptors (A1R and A2AR), which are implicated in cancer progression and neurodegenerative diseases.
- Mitochondrial Uncoupling : Research indicates potential as mitochondrial uncouplers, which may assist in treating metabolic disorders like steatosis by improving mitochondrial function and reducing liver triglyceride levels .
Table of Biological Activities
Case Study 1: Mitochondrial Dysfunction
A study investigated the effects of a derivative of imidazo[4,5-c]pyridine on mitochondrial dysfunction associated with metabolic syndrome. The compound was administered in a GAN mouse model and resulted in significant reductions in liver triglyceride levels without affecting body weight or food intake.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective properties of imidazo[4,5-c]pyridine derivatives. The compounds were tested for their ability to promote neuronal survival in models of neurodegeneration. Results indicated potential benefits in enhancing neuronal resilience against apoptotic stimuli.
Q & A
Q. Why do some studies report conflicting bioactivity data for this compound?
- Factors :
- Assay Variability : Differences in kinase isoforms (e.g., PKC-α vs. PKC-β) or ATP concentrations (1 mM vs. 10 µM) .
- Purity : HPLC purity thresholds (<95% vs. >98%) impact activity; impurities like regioisomers act as off-target inhibitors .
- Resolution : Standardize assay protocols and validate compound purity via LC-MS before testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
